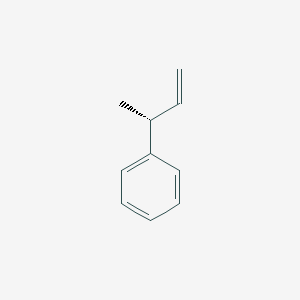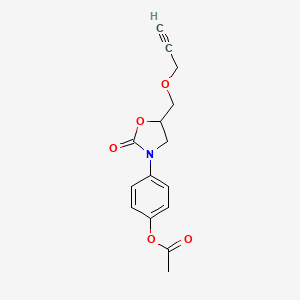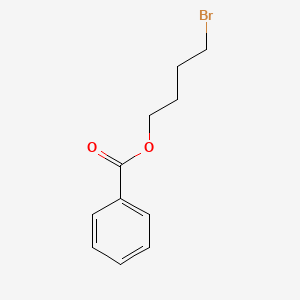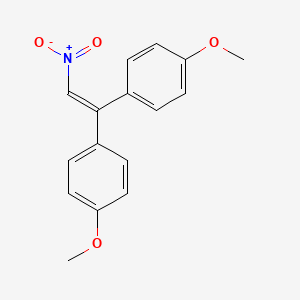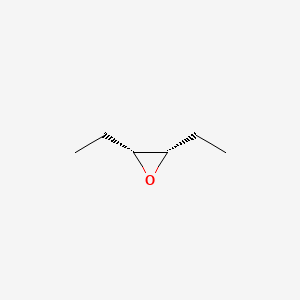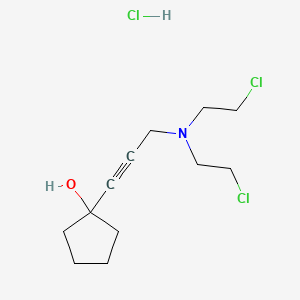
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is a complex organic compound that features a cyclopentanol moiety linked to a propynyl group substituted with a bis-(2-chloroethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride typically involves multiple steps. One common route starts with the preparation of the cyclopentanol derivative, which is then subjected to a series of reactions to introduce the propynyl and bis-(2-chloroethyl)amino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the propynyl group or the bis-(2-chloroethyl)amino group.
Substitution: The chlorine atoms in the bis-(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride involves its interaction with cellular components. The bis-(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Nitrogen Mustards: Compounds like melphalan and cyclophosphamide share the bis-(2-chloroethyl)amino functional group and are used in chemotherapy.
Cyclopentanol Derivatives: Other cyclopentanol derivatives may have different substituents but share the cyclopentanol core structure.
Uniqueness
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is unique due to its combination of a cyclopentanol moiety with a propynyl group and a bis-(2-chloroethyl)amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
40415-94-9 |
|---|---|
Fórmula molecular |
C12H20Cl3NO |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
1-[3-[bis(2-chloroethyl)amino]prop-1-ynyl]cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19Cl2NO.ClH/c13-7-10-15(11-8-14)9-3-6-12(16)4-1-2-5-12;/h16H,1-2,4-5,7-11H2;1H |
Clave InChI |
OFRKYYWMHMDQPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#CCN(CCCl)CCCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
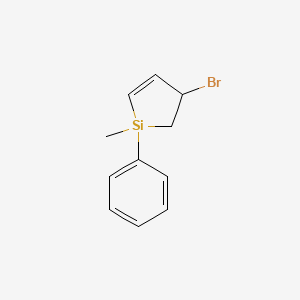
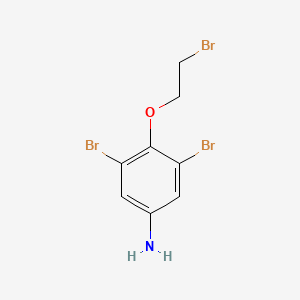
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
